Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate and its derivatives can involve multiple steps, starting from basic building blocks such as L-aspartic acid. A notable method includes the preparation of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates through a parallel solution phase synthesis, demonstrating the versatility of this compound in organic synthesis (Pirc, Bevk, Grdadolnik, & Svete, 2003).
Molecular Structure Analysis
The molecular structure of benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate derivatives has been elucidated using techniques such as single crystal X-ray diffraction, which confirms the stereochemistry and relative configurations of these molecules. This structural information is crucial for understanding the reactivity and interaction of these compounds in chemical reactions (Christensen et al., 2011).
Chemical Reactions and Properties
Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate undergoes various chemical reactions, including interactions with amines, potassium cyanide, and diazomethane, leading to the formation of diverse products. These reactions showcase the compound's reactivity and potential for further functionalization, which is beneficial for synthetic applications (Pirc et al., 2003).
Physical Properties Analysis
The physical properties of benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate derivatives, such as crystallinity and molecular geometry, are studied through methods like X-ray crystallography. These studies provide insights into the stability and solubility of these compounds, which are essential factors for their practical applications (Christensen et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, are influenced by its molecular structure. The presence of functional groups such as the carbamate moiety and the tetrahydrofuran ring contribute to its reactivity, allowing it to participate in various chemical transformations (Pirc et al., 2003).
Scientific Research Applications
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Solvent for Inks, Waxes, Shellacs, Paints, Lacquers, and Epoxy Resin Coatings
- Field : Industrial Chemistry
- Application : Benzyl alcohol is used as a general solvent for inks, waxes, shellacs, paints, lacquers, and epoxy resin coatings . This makes it useful in industries that require a solvent with low toxicity and low vapor pressure .
- Method : The solvent properties of benzyl alcohol are utilized in the formulation of inks, waxes, shellacs, paints, lacquers, and epoxy resin coatings . It can also be used in paint strippers, especially when combined with compatible viscosity enhancers to encourage the mixture to cling to painted surfaces .
- Results : The use of benzyl alcohol as a solvent helps in the application and drying process of coatings, and enhances the final appearance and performance of the coating .
-
Pharmaceutical Production
- Field : Pharmaceutical Chemistry
- Application : Benzylamine, which consists of a benzyl group attached to an amine functional group, is used in the industrial production of many pharmaceuticals .
- Method : Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .
- Results : The production of benzylamine provides a key ingredient for the synthesis of a wide range of pharmaceutical products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[(3R)-5-oxooxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIBNUOPVTZWRT-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351331 | |
Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate | |
CAS RN |
118399-28-3 | |
Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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